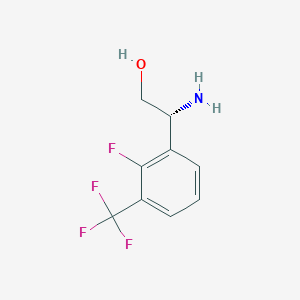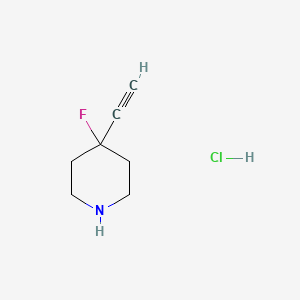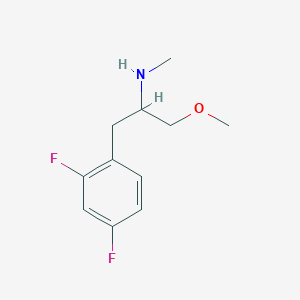
5-Chloro-6-ethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-ethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position and an ethyl group at the 6th position of the pyridine ring, along with an amine group at the 2nd position. It is used in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethylpyridin-2-amine typically involves the chlorination of 6-ethylpyridin-2-amine. One common method is the reaction of 6-ethylpyridin-2-amine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-ethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 5-substituted-6-ethylpyridin-2-amines.
Oxidation: Formation of 5-chloro-6-ethylpyridine-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
5-Chloro-6-ethylpyridin-2-amine is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: As a potential lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: In the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl groups on the pyridine ring influence its binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-methylpyridin-2-amine: Similar structure but with a methyl group instead of an ethyl group.
5-Chloro-6-methylpyridin-2-amine: Similar structure but with a methyl group at the 6th position.
5-Chloro-2-aminopyridine: Lacks the ethyl group, making it less hydrophobic.
Uniqueness
5-Chloro-6-ethylpyridin-2-amine is unique due to the presence of both chlorine and ethyl groups on the pyridine ring, which confer distinct chemical properties such as increased hydrophobicity and altered electronic distribution. These properties make it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules.
Propriétés
Numéro CAS |
1446182-93-9 |
|---|---|
Formule moléculaire |
C7H9ClN2 |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
5-chloro-6-ethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10) |
Clé InChI |
SEQOKRYYUFLBPS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)

![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)



![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)

amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
